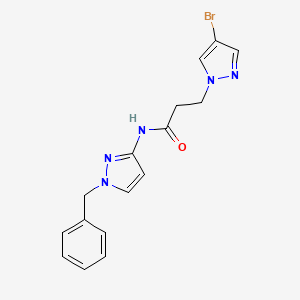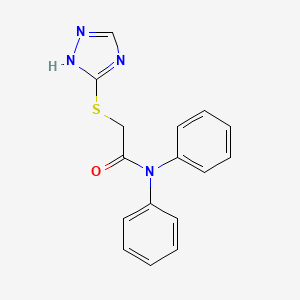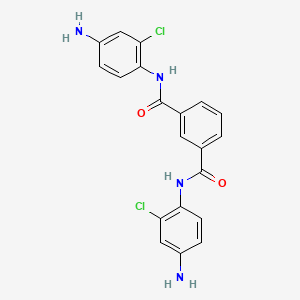![molecular formula C18H21NOS B5764013 4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)
4-[3-(benzyloxy)benzyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(benzyloxy)benzyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiomorpholine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 4-[3-(benzyloxy)benzyl]thiomorpholine is not yet fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to modulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(benzyloxy)benzyl]thiomorpholine have been studied extensively. It has been found to exhibit cytotoxic effects in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[3-(benzyloxy)benzyl]thiomorpholine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-[3-(benzyloxy)benzyl]thiomorpholine. One of the directions is to further investigate its mechanism of action in cancer, inflammation, and neurological disorders. This could provide valuable insights into the potential therapeutic applications of the compound. Another direction is to explore the use of the compound in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, future research could focus on developing new synthesis methods for the compound, which could improve its yield and purity.
Méthodes De Synthèse
The synthesis of 4-[3-(benzyloxy)benzyl]thiomorpholine has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-(benzyloxy)benzaldehyde with thiomorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
4-[3-(benzyloxy)benzyl]thiomorpholine has shown promising results in scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-tumor activity in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-5-16(6-3-1)15-20-18-8-4-7-17(13-18)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYMYCDWQKBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420976 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)
